molecular formula C11H13NOS B13594526 3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol

3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol

Cat. No.: B13594526
M. Wt: 207.29 g/mol
InChI Key: QZIMSHWZHQHMOB-UHFFFAOYSA-N
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Description

3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amino alcohols. One common method involves the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit antioxidant properties. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propan-1-ol chain, along with the benzo[b]thiophene ring. This unique structure contributes to its diverse chemical reactivity and wide range of applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

3-amino-3-(1-benzothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C11H13NOS/c12-10(5-6-13)9-7-14-11-4-2-1-3-8(9)11/h1-4,7,10,13H,5-6,12H2

InChI Key

QZIMSHWZHQHMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CCO)N

Origin of Product

United States

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